4-Oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid
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Overview
Description
4-Oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid is a chemical compound with the molecular formula C8H5Cl3O3S. It is known for its versatile applications in various fields of scientific research and industry. The compound is characterized by the presence of a thienyl group substituted with three chlorine atoms and a butanoic acid moiety with a keto group at the fourth position.
Scientific Research Applications
4-Oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid typically involves the reaction of 3,4,5-trichlorothiophene with a suitable butanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorine atoms on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(2-thienyl)butanoic acid: Lacks the chlorine substitutions on the thienyl ring.
4-Oxo-4-(3,4-dichloro-2-thienyl)butanoic acid: Contains two chlorine atoms instead of three.
4-Oxo-4-(3,5-dichloro-2-thienyl)butanoic acid: Chlorine atoms are positioned differently on the thienyl ring.
Uniqueness
4-Oxo-4-(3,4,5-trichloro-2-thienyl)butanoic acid is unique due to the presence of three chlorine atoms on the thienyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of chlorine atoms can affect the compound’s interaction with molecular targets and its overall properties.
Properties
IUPAC Name |
4-oxo-4-(3,4,5-trichlorothiophen-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O3S/c9-5-6(10)8(11)15-7(5)3(12)1-2-4(13)14/h1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOFTACMDNZBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)C1=C(C(=C(S1)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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